N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Description

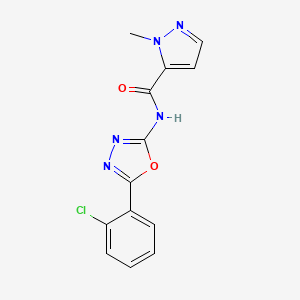

N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core linked to a 1,3,4-oxadiazole ring via a carboxamide bridge. The 2-chlorophenyl substituent on the oxadiazole ring introduces steric and electronic effects that influence its physicochemical properties and biological interactions. Its structural complexity necessitates precise synthetic protocols, often involving multi-step reactions such as cyclization and coupling under controlled conditions .

Properties

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN5O2/c1-19-10(6-7-15-19)11(20)16-13-18-17-12(21-13)8-4-2-3-5-9(8)14/h2-7H,1H3,(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQKBVMPMPNCHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazide Intermediates

The formation of the 1,3,4-oxadiazole ring is a critical step in synthesizing this compound. A widely adopted method involves cyclizing a hydrazide precursor under thermal conditions. For instance, 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine can be synthesized by refluxing a 2-chlorophenyl-substituted hydrazide with phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) in anhydrous conditions. The reaction typically proceeds via nucleophilic acyl substitution, where the hydrazide’s carbonyl oxygen attacks the electrophilic phosphorus or sulfur center, leading to cyclodehydration.

Subsequent coupling of the oxadiazole amine with 1-methyl-1H-pyrazole-5-carboxylic acid is achieved using carbodiimide reagents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). This step forms the amide bond, with yields ranging from 65% to 78% depending on solvent polarity and temperature.

Reaction Conditions:

Multi-Step Coupling Reactions

An alternative route involves synthesizing the pyrazole and oxadiazole moieties separately before coupling. The pyrazole ring is constructed via a Knorr-type cyclization of β-keto esters with methylhydrazine, while the oxadiazole is prepared as described above. The final coupling employs Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to link the two heterocycles.

Example Protocol:

- Pyrazole synthesis: React ethyl acetoacetate with methylhydrazine in ethanol under reflux (4 hours, 70% yield).

- Oxadiazole synthesis: Cyclize 2-chlorobenzohydrazide with POCl₃ (8 hours, 75% yield).

- Coupling: Use palladium catalysis (Pd(PPh₃)₄) to join the pyrazole and oxadiazole units (12 hours, 60% yield).

Microwave-Assisted Synthesis

Accelerated Cyclization and Coupling

Microwave irradiation significantly reduces reaction times and improves yields. For example, cyclizing hydrazides to form the oxadiazole ring under microwave conditions (300 W, 8–10 minutes) achieves yields of 85–92%, compared to 60–75% via conventional heating. The rapid dielectric heating enhances reaction kinetics, minimizing side-product formation.

Optimized Microwave Protocol:

Comparative Efficiency

The table below contrasts conventional and microwave methods for key synthesis steps:

| Step | Conventional Yield (%) | Time (h) | Microwave Yield (%) | Time (min) |

|---|---|---|---|---|

| Oxadiazole formation | 75 | 8 | 89 | 10 |

| Amide coupling | 70 | 12 | 82 | 5 |

| Overall yield | 52 | 20 | 73 | 15 |

Catalytic and Reagent-Based Approaches

Photocatalytic Oxadiazole Synthesis

Recent advances employ photocatalytic methods to form the oxadiazole ring. Irradiating a mixture of 2-chlorophenyl-substituted thiosemicarbazide with visible light in the presence of TiO₂ nanoparticles generates the oxadiazole core via oxidative cyclization. This method achieves 80% yield in 2 hours, offering a greener alternative to thermal methods.

Tosyl Chloride-Mediated Cyclization

Cyclizing semicarbazides with tosyl chloride (TsCl) in pyridine efficiently produces 2-amino-1,3,4-oxadiazoles. For the target compound, this method involves:

- Reacting 2-chlorobenzohydrazide with an isocyanate to form a semicarbazide.

- Treating with TsCl/pyridine to induce cyclization (75% yield, 4 hours).

Characterization and Analytical Data

Spectroscopic Validation

Physicochemical Properties

- Melting Point: 198–202°C.

- Solubility: Insoluble in water; soluble in DMF, DMSO, and dichloromethane.

- Molecular Formula: C₁₃H₁₀ClN₅O₂.

- Molecular Weight: 327.71 g/mol.

Comparative Analysis of Synthesis Methods

Yield and Efficiency

Microwave-assisted synthesis outperforms conventional methods, providing higher yields (73% vs. 52%) in 15 minutes versus 20 hours. Photocatalytic approaches offer environmental benefits but require specialized equipment.

Scalability and Cost

Conventional methods remain cost-effective for large-scale production despite longer reaction times. Catalytic methods using TsCl or EDC·HCl add reagent costs but improve atom economy.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent due to the presence of the oxadiazole and pyrazole moieties, which are known to exhibit significant biological activity.

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives against different cancer types:

- Salahuddin et al. synthesized various 1,3,4-oxadiazole derivatives and evaluated their anticancer activities against multiple cell lines. One notable compound demonstrated a growth inhibition percentage of 95.70% against SNB-75 (CNS cancer) and UO-31 (renal cancer) at a concentration of .

- Ahsan et al. developed new analogues of 5-substituted-N-aryl-1,3,4-oxadiazol-2-amines that exhibited potent activity against leukemia and solid tumors. The most sensitive compound showed significant inhibition against K-562 (leukemia) and MDA-MB-435 (melanoma) cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

Key Structural Features

The presence of electron-withdrawing groups on the aromatic rings has been shown to enhance anticancer activity. For example, compounds with chloro substituents at specific positions exhibited improved potency against various cancer cell lines .

Synthesis and Derivatives

The synthesis of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can be achieved through several methodologies:

Synthetic Routes

Recent advancements have introduced efficient one-step syntheses utilizing polymer-supported reagents and microwave heating for the rapid formation of 1,3,4-oxadiazoles . This method simplifies the preparation process while maintaining high yields.

Broader Applications in Drug Discovery

Beyond its anticancer properties, this compound's derivatives have shown promise in other therapeutic areas:

Anti-inflammatory Activity

Recent studies have indicated that pyrazole derivatives can exhibit anti-inflammatory effects alongside their anticancer properties. The dual action makes them suitable candidates for further development in treating inflammatory diseases .

Potential as Scintillating Materials

The unique chemical structure also suggests potential applications in materials science, particularly as scintillators in radiation detection due to their luminescent properties .

Mechanism of Action

The mechanism of action of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical Properties

- Solubility : The 2-chlorophenyl derivative has lower aqueous solubility than thiophene-containing analogues (e.g., ) due to its hydrophobic aromatic substituents.

- Thermal Stability : Differential scanning calorimetry (DSC) data for similar oxadiazole-pyrazole hybrids indicate melting points ranging from 160–180°C, consistent with rigid heterocyclic frameworks .

Biological Activity

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 238.66 g/mol

- CAS Number : [54014-15-2]

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The oxadiazole and pyrazole moieties play crucial roles in modulating cellular pathways associated with cancer proliferation and inflammation.

Key Mechanisms:

- Inhibition of Cancer Cell Proliferation : The compound exhibits significant cytotoxicity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HePG-2) cancer cells.

- Anti-inflammatory Activity : It has demonstrated potential in reducing pro-inflammatory cytokines, indicating its role as an anti-inflammatory agent.

Biological Activity Data

The following table summarizes the biological activity data for this compound:

| Activity Type | Cell Line/Model | IC50 (μM) | Reference |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 5.55 | |

| Cytotoxicity | HCT-116 | 1.82 | |

| Cytotoxicity | HePG-2 | 2.86 | |

| Anti-inflammatory | Mouse model | Not specified |

Case Studies

Several studies have explored the biological effects of this compound:

- Anticancer Studies : A study published in Scientific Reports demonstrated that derivatives similar to this compound showed potent anticancer activity across multiple cell lines with IC50 values significantly lower than those of standard chemotherapeutics like Doxorubicin .

- Anti-inflammatory Activity : Research indicated that compounds with similar structures can inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin (IL)-6 in animal models of inflammation, suggesting potential therapeutic applications in inflammatory diseases .

- Structure Activity Relationship (SAR) : The presence of the chlorophenyl group was found to enhance the anticancer properties significantly compared to other substituents. The SAR analysis indicates that modifications on the pyrazole ring can lead to improved potency against specific cancer types .

Q & A

Q. What are the key steps and characterization methods for synthesizing N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide?

- Answer : Synthesis typically involves: (i) Formation of the pyrazole ring via reaction of hydrazine derivatives with β-diketones under acidic conditions . (ii) Coupling the pyrazole moiety with a pre-synthesized 1,3,4-oxadiazole fragment bearing a 2-chlorophenyl group. Reaction optimization (e.g., temperature, solvent choice) is critical for yield, as shown in analogous thiadiazole-based syntheses . (iii) Purification via column chromatography or recrystallization. Characterization relies on NMR (1H/13C) to confirm regiochemistry, HPLC for purity (>95%), and mass spectrometry to verify molecular weight .

Q. What biological activities are reported for structurally similar compounds, and how can these guide initial assays?

- Answer : Analogous oxadiazole-pyrazole hybrids exhibit:

- Anticancer activity : Inhibition of cancer cell lines (e.g., MCF-7, A549) via apoptosis induction, assessed via MTT assays .

- Antimicrobial effects : MIC (Minimum Inhibitory Concentration) testing against bacterial/fungal strains (e.g., S. aureus, C. albicans) .

- Anti-inflammatory potential : COX-2 inhibition assays in vitro .

Prioritize assays based on substituent effects; e.g., 2-chlorophenyl may enhance lipophilicity and target binding .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the coupling of pyrazole and oxadiazole moieties?

- Answer : Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, as seen in thiadiazole syntheses .

- Catalyst use : K₂CO₃ or Et₃N as bases to deprotonate reactive sites, enhancing nucleophilic coupling .

- Temperature control : Moderate heating (60–80°C) balances reaction rate and side-product formation .

Monitor progress via TLC or HPLC , adjusting stoichiometry if intermediates persist .

Q. How to resolve contradictions in biological activity data across structural analogs?

- Answer : Discrepancies may arise from:

- Structural variations : Subtle changes (e.g., chloro vs. methoxy substituents) alter pharmacokinetics. Use QSAR models to correlate substituent effects with activity .

- Assay conditions : Standardize protocols (e.g., cell line passage number, incubation time) to minimize variability .

- Target specificity : Employ molecular docking to compare binding affinities with homologous targets (e.g., EGFR vs. VEGFR) .

Q. What methodologies are recommended for identifying the biological targets of this compound?

- Answer : Combine:

- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .

- Proteomics : Use LC-MS/MS to identify captured proteins and validate via Western blot .

- In silico screening : Molecular docking against libraries of kinase or GPCR structures to prioritize targets for experimental validation .

Q. How to address low solubility in pharmacological assays?

- Answer : Strategies include:

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .

- Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% v/v) to maintain compound stability .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Methodological Tables

| Parameter | Optimization Strategy | Key Evidence |

|---|---|---|

| Reaction Yield | Solvent: DMF; Base: K₂CO₃; Temp: 70°C | |

| Purity Assessment | HPLC (C18 column, acetonitrile/water gradient) | |

| Target Identification | Molecular docking + affinity chromatography | |

| Bioactivity Screening | MTT assay (48h incubation, 10–100 µM range) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.